Cas no 205448-74-4 (4-Chloro-7-methoxyquinolin-6-ol)

4-Chloro-7-methoxyquinolin-6-ol is a quinoline derivative with notable applications in pharmaceutical and chemical research. Its structural features, including the chloro and methoxy substituents, make it a valuable intermediate in the synthesis of bioactive compounds, particularly in the development of antimicrobial and anticancer agents. The presence of both electron-withdrawing and electron-donating groups enhances its reactivity in substitution and coupling reactions, facilitating diverse derivatization pathways. This compound exhibits good stability under standard conditions, ensuring reliable handling and storage. Its well-defined molecular structure allows for precise modifications, making it a useful building block in medicinal chemistry and material science research.
4-Chloro-7-methoxyquinolin-6-ol structure
205448-74-4 structure
商品名:4-Chloro-7-methoxyquinolin-6-ol
CAS番号:205448-74-4
MF:C10H8NO2Cl
メガワット:209.62902
MDL:MFCD18073186
CID:1394408
PubChem ID:22646571

4-Chloro-7-methoxyquinolin-6-ol 化学的及び物理的性質

名前と識別子

    • 4-chloro-7-methoxy-6-quinolinol
    • 6-Chlor-2-(methylmercapto)-pyrimidin-ol-(4)
    • 4-chloro-7-methoxyquinolin-6-ol
    • CTK5C4248
    • 4-Chlor-6-hydroxy-2-methylmercapto-pyrimidin
    • MLS000736609
    • NSC45719
    • AC1Q3H9T
    • 6-Chlor-4-hydroxy-2-methylthio-pyrimidin
    • 4-chloro-6-hydroxy-2-methylthiopyrimidine
    • AR-1H1228
    • 2-Methylthio-4-chlor-6-hydroxy-pyrimidin
    • 6-chloro-2-(methylsulfanyl)pyrimidin-4(1h)-one
    • 6-chloro-2-(methylthio)pyrimidin-4-ol
    • AC1L6428
    • 4-chloro-7-methoxy-quinolin-6-ol
    • 6-chloro-2-methylsulfanyl-3H-pyrimidin-4-one
    • 4-chloro-6-hydroxy-7-methoxyquinoline
    • HMS2886K13
    • 6-Chlor-2-(methylmercapto)-pyrimidin-ol-(4); 4-chloro-7-methoxyquinolin-6-ol; CTK5C4248; 4-Chlor-6-hydroxy-2-methylmercapto-pyrimidin; MLS000736609; NSC45719; AC1Q3H9T; 6-Chlor-4-hydroxy-2-methylthio-pyrimidin; 4-chloro-6-hydroxy-2-methylthiopyrimidine; AR-1H1228; 2-Methylthio-4-chlor-6-hydroxy-pyrimidin; 6-chloro-2-(methylsulfanyl)pyrimidin-4(1h)-one; 6-chloro-2-(methylthio)pyrimidin-4-ol; AC1L6428; 4-chloro-7-methoxy-quinolin-6-ol; 6-
    • GXGHEFVSWVGPAO-UHFFFAOYSA-N
    • AC9481
    • SY263594
    • SCHEMBL2064039
    • MFCD18073186
    • CS-0436849
    • DB-123428
    • 6-Quinolinol, 4-chloro-7-methoxy-
    • 205448-74-4
    • 4-Chloro-7-methoxyquinolin-6-ol
    • MDL: MFCD18073186
    • インチ: InChI=1S/C10H8ClNO2/c1-14-10-5-8-6(4-9(10)13)7(11)2-3-12-8/h2-5,13H,1H3
    • InChIKey: GXGHEFVSWVGPAO-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC2=NC=CC(=C2C=C1O)Cl

計算された属性

  • せいみつぶんしりょう: 209.02444
  • どういたいしつりょう: 209.0243562g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 203
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 42.4Ų

じっけんとくせい

  • PSA: 42.35

4-Chloro-7-methoxyquinolin-6-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C632225-500mg
4-Chloro-7-methoxyquinolin-6-ol
205448-74-4
500mg
$ 903.00 2023-09-08
TRC
C632225-50mg
4-Chloro-7-methoxyquinolin-6-ol
205448-74-4
50mg
$531.00 2023-05-18
A2B Chem LLC
AB06172-1g
6-Quinolinol, 4-chloro-7-methoxy-
205448-74-4 ≥95%
1g
$1710.00 2024-04-20
eNovation Chemicals LLC
D780177-0.25g
4-Chloro-6-hydroxy-7-methoxyquinoline
205448-74-4 95%
0.25g
$715 2025-02-20
eNovation Chemicals LLC
D780177-1g
4-Chloro-6-hydroxy-7-methoxyquinoline
205448-74-4 95%
1g
$1085 2025-02-26
eNovation Chemicals LLC
D780177-0.1g
4-Chloro-6-hydroxy-7-methoxyquinoline
205448-74-4 95%
0.1g
$300 2024-07-20
eNovation Chemicals LLC
D780177-0.25g
4-Chloro-6-hydroxy-7-methoxyquinoline
205448-74-4 95%
0.25g
$715 2025-02-26
eNovation Chemicals LLC
D780177-1g
4-Chloro-6-hydroxy-7-methoxyquinoline
205448-74-4 95%
1g
$1085 2024-07-20
TRC
C632225-250mg
4-Chloro-7-methoxyquinolin-6-ol
205448-74-4
250mg
$557.00 2023-05-18
TRC
C632225-10mg
4-Chloro-7-methoxyquinolin-6-ol
205448-74-4
10mg
$236.00 2023-05-18

4-Chloro-7-methoxyquinolin-6-ol 関連文献

4-Chloro-7-methoxyquinolin-6-olに関する追加情報

Introduction to 4-Chloro-7-methoxyquinolin-6-ol (CAS No. 205448-74-4)

4-Chloro-7-methoxyquinolin-6-ol, identified by its Chemical Abstracts Service (CAS) number 205448-74-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline family, a class of molecules known for their diverse biological activities and utility in drug development. The presence of both chloro and methoxy substituents on the quinoline core imparts unique electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents.

The structure of 4-Chloro-7-methoxyquinolin-6-ol features a benzene-like ring system fused with a pyridine ring, with specific functional groups attached at the 4th, 7th, and 6th positions. The chloro group at the 4-position enhances the electrophilicity of the molecule, while the methoxy group at the 7-position introduces a degree of electron donation, influencing the overall reactivity and binding affinity. These structural features make it an interesting candidate for further exploration in synthetic chemistry and pharmacological studies.

In recent years, quinoline derivatives have been extensively studied due to their broad spectrum of biological activities. These compounds have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, anticancer, and antiviral applications. The specific substitution pattern in 4-Chloro-7-methoxyquinolin-6-ol suggests potential interactions with biological targets such as enzymes and receptors, which are critical for drug efficacy.

One of the most compelling aspects of 4-Chloro-7-methoxyquinolin-6-ol is its versatility as a building block in medicinal chemistry. Researchers have leveraged its scaffold to develop derivatives with enhanced pharmacological properties. For instance, modifications at the 6-position can introduce additional functional groups that modulate solubility, metabolic stability, and target specificity. This flexibility has led to several innovative drug candidates entering preclinical and clinical development pipelines.

Recent advancements in computational chemistry and molecular modeling have further accelerated the discovery process for quinoline-based compounds. These tools allow researchers to predict binding affinities, optimize molecular structures, and identify potential lead compounds more efficiently than traditional methods. 4-Chloro-7-methoxyquinolin-6-ol serves as an excellent starting point for such virtual screening campaigns due to its well-defined structure and known bioactivity.

The synthesis of 4-Chloro-7-methoxyquinolin-6-ol involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include cyclization reactions followed by functional group interconversions. The chloro and methoxy groups can be introduced through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, respectively. These synthetic strategies highlight the compound's synthetic accessibility and its potential for large-scale production.

In the realm of drug discovery, 4-Chloro-7-methoxyquinolin-6-ol has been explored for its potential as an intermediate in the synthesis of more complex molecules. Its incorporation into larger scaffolds can lead to novel therapeutic entities with improved pharmacokinetic profiles. For example, derivatives of this compound have been investigated for their ability to inhibit specific kinases or modulate neurotransmitter receptors, demonstrating its broad applicability in drug design.

The pharmacological profile of 4-Chloro-7-methoxyquinolin-6-ol is still under active investigation, but preliminary studies suggest promising activities against various disease targets. Its ability to interact with biological macromolecules makes it a valuable candidate for further exploration in high-throughput screening (HTS) campaigns. Such screens can identify new therapeutic applications or optimize existing ones by evaluating large libraries of compounds for their biological activity.

Regulatory considerations play a crucial role in the development of any pharmaceutical compound. While 4-Chloro-7-methoxyquinolin-6-ol itself may not be directly used as a drug, its derivatives must undergo rigorous safety and efficacy testing before entering clinical trials. Compliance with Good Manufacturing Practices (GMP) ensures that all synthetic intermediates used in drug development meet high-quality standards.

The future prospects of 4-Chloro-7-methoxyquinolin-6-ol are promising, given its structural versatility and potential biological activities. Ongoing research aims to uncover new derivatives with improved therapeutic profiles through rational drug design principles. Collaborative efforts between academic institutions and pharmaceutical companies will likely drive innovation in this area.

In conclusion,4-Chloro-7-methoxyquinolin -6 -ol (CAS No. 205 44 8- 74 - 44) represents a significant compound in pharmaceutical research due to its unique structural features and potential applications. As our understanding of molecular interactions advances,this scaffold will continue to inspire new discoveries and contribute to the development of next-generation therapeutics.

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